

An In-depth Technical Guide to the Chemical Properties of Folic Acid-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Folic Acid-d2**, a deuterated form of folic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction

Folic Acid-d2 is a stable isotope-labeled version of Folic Acid (Vitamin B9), where two hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in a variety of research applications, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is nearly identical to its non-labeled counterpart, allowing for accurate quantification in complex biological matrices.

General and Physicochemical Properties

Folic Acid-d2 shares most of its fundamental chemical and physical characteristics with unlabeled folic acid. The primary difference lies in its increased molecular weight due to the presence of two deuterium atoms.

Table 1: General and Physicochemical Properties of Folic Acid-d2



Property	Value	Reference
Chemical Name	N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl-d2]amino]benzoyl]-L-glutamicacid	N/A
CAS Number	69022-87-3	[1][2]
Molecular Formula	C19H17D2N7O6	[1][2]
Molecular Weight	443.41 g/mol	[1]
Appearance	Yellow to orange crystalline powder	
Melting Point	~250 °C (decomposes) (for unlabeled Folic Acid)	
рКа	pKa1 \approx 2.3, pKa2 \approx 4.7, pKa3 \approx 8.2 (for unlabeled Folic Acid)	N/A
logP (XLogP3)	-1.1 (computed)	N/A
Isotopic Purity	Typically >98%	N/A

Solubility and Stability

The solubility and stability of **Folic Acid-d2** are critical considerations for its use in experimental settings. As with unlabeled folic acid, its solubility is pH-dependent.

Table 2: Solubility Data



Solvent	Solubility	Reference
Water	Sparingly soluble	
DMSO	≥ 33.33 mg/mL	
Dimethylformamide	Soluble	N/A
Aqueous Buffers	Sparingly soluble; solubility increases with pH	N/A
Dilute Alkali Hydroxide Solutions	Soluble	

Folic Acid-d2, like its unlabeled form, is sensitive to several environmental factors that can lead to degradation.

Table 3: Stability Profile

Condition	Stability	Reference
Light	Unstable; sensitive to UV light. Solutions should be protected from light.	
Temperature	Sensitive to heat, especially in acidic solutions.	
рН	Most stable in neutral to slightly alkaline solutions (pH 6-8). Degradation increases in acidic and strongly alkaline conditions.	
Oxygen	Sensitive to oxidation, particularly in alkaline solutions.	

Experimental Protocols



The following sections outline detailed methodologies for key experiments related to the characterization and quantification of **Folic Acid-d2**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the chemical purity of Folic Acid-d2.



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HPLC Purity Assessment Workflow

Methodology:

• Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.5) and an organic modifier like methanol or acetonitrile in an appropriate ratio (e.g., 85:15 v/v).



- Standard Preparation: Accurately weigh and dissolve Folic Acid-d2 in the mobile phase to a known concentration (e.g., 100 µg/mL).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Column Temperature: 30 °C.
 - Detection: UV at 280 nm.
- Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.
- Purity Calculation: Calculate the purity by determining the area percentage of the Folic Acid d2 peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This protocol provides a method for determining the isotopic purity of **Folic Acid-d2**.





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LC-MS/MS Isotopic Purity Workflow

Methodology:

- Sample Preparation: Dissolve Folic Acid-d2 in a 50:50 mixture of methanol and water to a concentration of approximately 1 μg/mL.
- LC Conditions:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to elute folic acid.

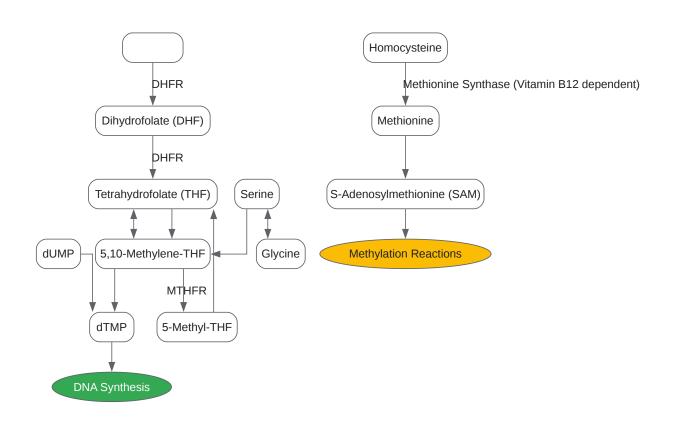


- Flow Rate: 0.3 mL/min.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Folic Acid (d0): e.g., m/z 442.1 -> 295.1
 - Folic Acid-d1: e.g., m/z 443.1 -> 296.1
 - Folic Acid-d2: e.g., m/z 444.1 -> 297.1
- Analysis: Infuse the sample into the LC-MS/MS system and acquire data in MRM mode.
- Isotopic Purity Calculation: Determine the peak areas for each of the d0, d1, and d2 transitions. Calculate the isotopic purity as the percentage of the d2 peak area relative to the sum of the areas of all monitored isotopic forms.

Signaling Pathway and Biological Role

Folic acid and its derivatives are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (DNA and RNA) and the methylation of various substrates.





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Folate Metabolism Pathway

Conclusion

Folic Acid-d2 is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers in various scientific disciplines. Its well-characterized chemical properties, coupled with established analytical methodologies, ensure its reliability and accuracy in demanding applications such as pharmacokinetic studies and clinical diagnostics. This guide



provides a foundational understanding of its key attributes to facilitate its effective use in research and development.

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